molecular formula C23H23F2NO3 B2700236 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 338771-06-5

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol

Cat. No.: B2700236
CAS No.: 338771-06-5
M. Wt: 399.438
InChI Key: ZZAJJFZTHJQWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a complex organic compound with the molecular formula C23H23F2NO3 and a molecular weight of 399.43 g/mol . This compound features a benzylamine moiety substituted with dimethoxy groups and two fluorophenyl groups attached to an ethanol backbone. It is primarily used in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with a suitable fluorophenyl ketone under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired ethanol derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group or reduce other functional groups present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is unique due to its combination of dimethoxybenzylamine and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these combined features are advantageous .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJJFZTHJQWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.